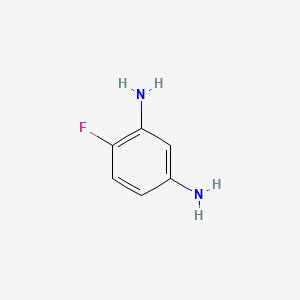

4-Fluorobenzene-1,3-diamine

Description

Academic Significance and Research Trajectory

The scientific community has shown considerable interest in 4-Fluorobenzene-1,3-diamine and its derivatives due to their versatile applications. The presence of the fluorine atom and amino groups allows for a range of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution. The amino groups can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound's reactivity and its interactions with other molecules.

Research has focused on leveraging these properties for the synthesis of novel compounds with tailored functionalities. chemimpex.com The study of fluorinated diamines has been a key area, driven by the demand for monomers for high-performance polymers and ligands in coordination chemistry. The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties, a concept that has been extensively explored in the development of new materials and pharmaceuticals.

Role as a Key Intermediate in Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. chemimpex.com Its reactivity makes it a valuable intermediate in the production of a variety of specialty chemicals. chemimpex.com The compound's structure allows for the creation of diverse derivatives through reactions such as diazotization followed by substitution, enabling the introduction of various functional groups.

The synthesis of novel diamine monomers is a significant area of research, with the goal of creating thermo-resistant and easily processable polymers. chemmethod.comchemmethod.com this compound and its isomers are used in the preparation of these advanced monomers. For instance, fluorinated diamines are key components in the synthesis of high-performance polymers like polyamides and polyimides. chemmethod.comgoogle.com

Relevance in Advanced Materials Science and Pharmaceutical Development

The unique properties of this compound make it highly relevant in the fields of advanced materials science and pharmaceutical development. chemimpex.com

Advanced Materials Science:

In materials science, this compound and its derivatives are utilized in the development of high-performance polymers, such as polyimides and polyether ketones. mdpi.com The incorporation of fluorine atoms into the polymer backbone can lead to several desirable properties:

Enhanced Thermal Stability: Fluorinated polymers often exhibit high thermal stability, making them suitable for applications in demanding environments. google.commdpi.com

Improved Solubility: The presence of fluorine can improve the solubility of polymers, which is important for processing. google.com

Optical Transparency: Fluorine-containing polyimides can have reduced coloration and high optical transparency, making them useful for optical and optoelectronic applications. mdpi.comacs.orgrsc.org

Low Dielectric Constant: These polymers can also possess a low dielectric constant, a valuable property in microelectronics. google.com

Gas Permeability: Certain fluorinated polyimides show promising gas transport properties for applications in gas separation membranes. rsc.org

The table below summarizes the properties of some polyimides derived from fluorinated diamines.

| Polymer Name | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (T5%) | Tensile Strength | Elongation at Break |

| BASA-6FDA rsc.org | 296 °C | 540 °C | - | - |

| CANAL-F/CF3-derived CPIs acs.org | 390–479 °C | - | - | - |

| HBPIs rsc.org | 230–242 °C | 480–533 °C | 91–112 MPa | 5.99–7.99% |

| Adamantane-containing Polyimides rsc.org | 285–440 °C | - | - | - |

Pharmaceutical Development:

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluorobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDFYLBDUWCFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211696 | |

| Record name | 4-Fluorobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6264-67-1 | |

| Record name | 4-Fluoro-1,3-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6264-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzene-1,3-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorobenzene 1,3 Diamine

Established Synthetic Routes

The most prevalent and well-documented methods for the synthesis of 4-Fluorobenzene-1,3-diamine involve the chemical modification of functional groups on a fluorinated benzene (B151609) ring. These routes are primarily centered around the reduction of nitroaromatic compounds and strategic multi-step synthesis approaches.

The reduction of nitroaromatic compounds stands as the most direct and widely employed method for the preparation of this compound. This approach typically utilizes precursors such as 4-fluoro-1,3-dinitrobenzene or 4-fluoro-3-nitroaniline (B182485). The core of this methodology is the conversion of one or two nitro groups (-NO₂) into amino groups (-NH₂) through catalytic hydrogenation.

Catalytic hydrogenation is a heterogeneous catalytic process where hydrogen gas is used as the reducing agent in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, and cobalt-based catalysts. nih.gov The reaction is typically carried out in a solvent, with alcohols like methanol (B129727) or ethanol (B145695) being common choices.

The general reaction scheme for the reduction of 4-fluoro-1,3-dinitrobenzene is as follows:

4-fluoro-1,3-dinitrobenzene + 6 H₂ --(Catalyst)--> this compound + 4 H₂O

Alternatively, the stepwise reduction of 4-fluoro-3-nitroaniline can also be employed:

4-fluoro-3-nitroaniline + 3 H₂ --(Catalyst)--> this compound + 2 H₂O

The selection of the catalyst and reaction conditions is crucial to ensure high yield and selectivity, minimizing the formation of intermediates such as nitroso and hydroxylamine (B1172632) derivatives.

Table 1: Common Catalysts for Reductive Transformation of Nitroaromatic Precursors

| Catalyst | Precursor | Typical Solvent | Advantages |

| Palladium on Carbon (Pd/C) | 4-fluoro-1,3-dinitrobenzene | Methanol, Ethanol | High activity and selectivity |

| Platinum on Carbon (Pt/C) | 4-fluoro-1,3-dinitrobenzene | Acetic Acid | Effective for various nitro compounds |

| Raney Nickel | 4-fluoro-3-nitroaniline | Ethanol | Cost-effective |

| Cobalt-based catalysts | 4-fluoro-3-nitroaniline | Isopropanol | Can offer high selectivity |

While the reduction of nitroaromatic precursors is a form of multi-step synthesis (often starting from benzene or a substituted benzene), this section considers approaches where the regiochemistry of the final product is carefully controlled through the sequence of electrophilic aromatic substitution reactions. The order in which substituents are introduced onto the benzene ring is critical due to their directing effects.

For the synthesis of this compound, a plausible multi-step pathway starting from benzene would involve:

Nitration: Introduction of a nitro group to form nitrobenzene.

Further Nitration: Introduction of a second nitro group. The first nitro group is a meta-director, leading to 1,3-dinitrobenzene.

Fluorination: Introduction of the fluorine atom. This step is challenging and often requires specific methodologies like the Balz-Schiemann reaction on an amino precursor, which would alter the synthetic sequence.

Reduction: Conversion of the nitro groups to amino groups.

A more practical multi-step approach would start with a fluorinated precursor. For instance, starting with fluorobenzene (B45895):

Dinitration: The fluorine atom is an ortho-, para-director. Nitration of fluorobenzene would yield a mixture of 2-fluoro-1-nitrobenzene and 4-fluoro-1-nitrobenzene. Further nitration would lead to a mixture of dinitrofluorobenzene isomers. Separating the desired 4-fluoro-1,3-dinitrobenzene from this mixture can be complex.

Due to these challenges in controlling regiochemistry, the most common and efficient "multi-step" approach remains the one that utilizes a commercially available, correctly substituted nitroaromatic precursor, followed by a final reduction step as described in section 2.1.1.

Optimization of Reaction Conditions

The efficiency and selectivity of the synthesis of this compound, particularly through catalytic hydrogenation, are highly dependent on the reaction conditions. Optimization of these parameters is key to maximizing yield and purity.

Catalyst Selection and Loading: The choice of catalyst is paramount. Palladium-based catalysts are often favored for their high activity and selectivity. mdpi.com The loading of the catalyst, typically in the range of 1-5 mol%, also influences the reaction rate.

Solvent Effects: The solvent can significantly impact the reaction. Protic solvents like methanol, ethanol, and water are commonly used. The choice of solvent can affect the solubility of the reactants and the activity of the catalyst. For instance, some studies have shown that a mixture of tetrahydrofuran (B95107) and water can be an optimal solvent system for certain hydrogenations. nih.gov

Temperature and Pressure: Catalytic hydrogenation of nitroaromatics is typically conducted at elevated temperatures and pressures to achieve a reasonable reaction rate. Temperatures can range from room temperature to over 100°C, and hydrogen pressures can vary from atmospheric pressure to several megapascals (MPa). These parameters need to be carefully controlled to avoid side reactions and ensure safety.

Additives and Modifiers: In some cases, additives or catalyst modifiers can be used to improve the reaction. For example, the addition of small amounts of vanadium compounds has been shown to prevent the accumulation of undesirable hydroxylamine intermediates and reduce the formation of azo and azoxy byproducts. google.comgoogle.com

Table 2: Optimization Parameters for Catalytic Hydrogenation

| Parameter | Range/Options | Effect on Reaction |

| Catalyst | Pd/C, Pt/C, Raney Ni, Co-based | Influences activity, selectivity, and cost |

| Solvent | Methanol, Ethanol, Water, THF | Affects solubility, catalyst activity, and product isolation |

| Temperature | 25°C - 150°C | Higher temperature increases reaction rate but may decrease selectivity |

| Hydrogen Pressure | 0.1 MPa - 5.0 MPa | Higher pressure increases reaction rate |

| Additives | Vanadium compounds | Can suppress side reactions and improve product purity |

Considerations for Scalable Synthesis and Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound introduces several critical considerations.

Process Safety: The catalytic hydrogenation of nitro compounds is a highly exothermic reaction. google.com Proper heat management is crucial to prevent runaway reactions. The use of hydrogen gas under pressure also poses safety risks. Industrial processes often employ continuous flow reactors, which offer better temperature control and safety compared to large batch reactors. Furthermore, some catalysts, like Raney nickel, can be pyrophoric and require careful handling.

Purity of Starting Materials: Impurities in the nitroaromatic precursors can act as catalyst poisons, reducing the efficiency and lifespan of the catalyst. For example, phenolic compounds in dinitrobenzene can be detrimental to the hydrogenation process. google.com Therefore, purification of the starting materials is often a necessary step in industrial production.

Waste Management: The synthesis process generates waste streams, including spent catalyst and solvent waste. Environmentally benign processes with efficient catalyst recovery and solvent recycling are increasingly important. The development of solvent-free hydrogenation processes is also an area of active research. nih.gov

Advanced Reaction Chemistry of 4 Fluorobenzene 1,3 Diamine

Electrophilic Aromatic Substitution Reactions

The presence of two strongly activating amino groups and a deactivating but ortho-, para-directing fluorine atom governs the outcome of electrophilic aromatic substitution (EAS) reactions on 4-Fluorobenzene-1,3-diamine. The amino groups, being powerful activators, significantly enhance the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. The fluorine atom, through its inductive electron-withdrawing effect (-I), deactivates the ring, but its resonance electron-donating effect (+R) directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the positions ortho and para to the amino groups (positions 2, 5, and 6) are highly activated. The fluorine atom at position 4 further influences the regioselectivity. Due to the strong activating effect of the amino groups, electrophilic substitution is expected to occur readily.

Nitration: The nitration of fluorinated aromatic compounds is a well-established process. For instance, the nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid proceeds with high selectivity, yielding 1-fluoro-2,5-dimethoxy-4-nitrobenzene in 90% yield. mdpi.com In a related example, the nitration of 5-fluoro-2,1,3-benzoselenadiazoles, followed by deselenation, has been used to synthesize 4-fluoro-3-nitro- and 4-fluoro-6-nitro-o-phenylenediamines. rsc.org This suggests that direct nitration of this compound would likely lead to the introduction of a nitro group at one of the activated positions, with the precise location influenced by the combined directing effects of the three substituents.

Sulfonation: Aromatic sulfonation is a reversible reaction that introduces a sulfonic acid group onto an aromatic ring. libretexts.org The reaction is typically carried out using sulfur trioxide in fuming sulfuric acid. masterorganicchemistry.com Given the high reactivity of this compound towards electrophiles, sulfonation is expected to proceed under milder conditions than those required for benzene (B151609). The position of sulfonation would be determined by the directing effects of the amino and fluoro substituents.

Halogenation: Direct halogenation of highly activated aromatic rings like this compound is expected to be a facile reaction. However, controlling the degree of halogenation can be challenging due to the strong activation by the amino groups.

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are generally electron-rich and thus unreactive towards nucleophiles, the presence of a strongly electronegative fluorine atom can facilitate nucleophilic aromatic substitution (SNAr). The fluorine atom activates the ring towards nucleophilic attack and serves as a good leaving group in this context. masterorganicchemistry.com

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups ortho or para to the leaving group can further stabilize this intermediate and accelerate the reaction. masterorganicchemistry.com

Influence of Fluorine Substituent on Reactivity and Selectivity

The fluorine atom in this compound plays a crucial role in its susceptibility to nucleophilic attack. Its strong electron-withdrawing inductive effect makes the carbon atom to which it is attached (C-4) electrophilic and prone to attack by nucleophiles. This effect is a key factor in activating the aromatic ring for SNAr reactions. masterorganicchemistry.com

The rate of SNAr reactions with fluoroarenes is often faster than with other haloarenes. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond. masterorganicchemistry.com

The regioselectivity of nucleophilic substitution on this compound will be influenced by the positions of the amino groups relative to the fluorine atom. The amino groups, being electron-donating, can influence the stability of the Meisenheimer intermediate. Computational and experimental studies on related systems have shown that the regioselectivity of SNAr reactions can be predicted by considering the relative stabilities of the possible isomeric intermediates. nih.govsemanticscholar.org In some cases, a concerted SNAr mechanism, where bond formation and bond breaking occur in a single step, has been proposed, particularly for less activated aromatic systems. nih.gov

Functional Group Transformations of Amine Moieties

The two primary amine groups of this compound are reactive sites that can undergo a variety of functional group transformations, providing access to a wide range of derivatives.

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. organic-chemistry.orgmasterorganicchemistry.com This reaction, known as diazotization, is a cornerstone of aromatic chemistry, as the diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in Sandmeyer and related reactions. masterorganicchemistry.com However, the diazotization of benzene-1,3-diamine has been reported to yield only tars, suggesting that the diazotization of this compound may also be challenging and could lead to polymerization or decomposition. thieme-connect.de Careful control of reaction conditions in continuous-flow systems has been shown to improve the safety and efficiency of diazotization reactions. researchgate.netnih.gov

Acylation: The amine groups of this compound can be readily acylated with acyl halides or anhydrides to form the corresponding amides. This reaction is often used to protect the amine groups or to introduce new functional groups into the molecule. The reactivity of the two amino groups may differ, potentially allowing for selective mono- or di-acylation under controlled conditions.

Cyclization Reactions for Heterocyclic Scaffolds

Ortho-phenylenediamines are key precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. This compound, with its two amino groups in a meta-relationship, can also participate in cyclization reactions, although the reaction pathways will differ from those of ortho-diamines. However, its isomeric precursor, 4-fluorobenzene-1,2-diamine, is a valuable starting material for such syntheses.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds is a classical and widely used method for the synthesis of quinoxalines. nih.govarkat-usa.orgchim.it Similarly, reaction with carboxylic acids or their derivatives leads to the formation of benzimidazoles. nih.govresearchgate.netsemanticscholar.org

Quinoxalines: The synthesis of quinoxaline (B1680401) derivatives often involves the reaction of an ortho-phenylenediamine with an α-dicarbonyl compound. sapub.org For example, 6-chloro-7-fluoro quinoxaline derivatives have been synthesized from 1,2-diamino-4-chloro-5-fluorobenzene and various diketones. nih.gov This demonstrates the utility of fluorinated phenylenediamines in accessing functionalized quinoxaline scaffolds. A variety of catalysts and reaction conditions, including green methods, have been developed to improve the efficiency and environmental friendliness of quinoxaline synthesis. nih.govnih.gov

Benzimidazoles: Benzimidazoles are another important class of heterocycles that can be synthesized from ortho-phenylenediamines. The reaction with aldehydes, followed by an oxidative cyclization, is a common route. nih.gov The synthesis of fluorinated benzimidazole (B57391) derivatives has been reported, highlighting the incorporation of fluorine to modulate the biological properties of these compounds. nih.govchalcogen.ro For instance, methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate has been synthesized from a 5-substituted-1,2-phenylenediamine. nih.gov

Pathways to Fused Aromatic and Polycyclic Heteroaromatic Systems

The reaction of ortho-phenylenediamines with ortho-quinones provides a direct route to phenazines, a class of fused polycyclic heteroaromatic compounds. rasayanjournal.co.inguidechem.com

Derivatization Strategies and Synthesis of Advanced Analogues

The reactivity of the two amino groups in this compound provides a versatile platform for a multitude of chemical transformations. These reactions can be broadly categorized into those that build polymeric chains, those that form heterocyclic rings, and those that modify the amino groups with various functional moieties.

Synthesis of Polyamides and Polyimides

This compound serves as a crucial monomer in the synthesis of fluorinated polyamides and polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, with the incorporation of fluorine often enhancing properties such as solubility, dielectric performance, and thermal stability. kashanu.ac.irmdpi.comtitech.ac.jpnih.govscielo.br

The synthesis of polyamides from this compound typically involves a polycondensation reaction with a dicarboxylic acid or its more reactive derivative, a diacyl chloride. The reaction proceeds via the formation of amide linkages between the amino groups of the diamine and the carboxyl groups of the diacid, resulting in a long-chain polymer. The presence of the fluorine atom can influence the polymer's properties by altering chain packing and intermolecular interactions.

Similarly, polyimides are synthesized in a two-step process. First, this compound is reacted with a dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), in a polar aprotic solvent to form a soluble poly(amic acid) precursor. nih.govresearchgate.net This precursor is then subjected to thermal or chemical imidization to form the final, robust polyimide structure. The fluorine atom in the diamine monomer contributes to the desirable properties of the resulting fluorinated polyimide.

Table 1: Representative Synthesis of Fluorinated Polyimides

| Dianhydride | Diamine | Solvent | Imidization | Resulting Polymer | Key Properties |

|---|---|---|---|---|---|

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | This compound | N,N-Dimethylacetamide (DMAc) | Thermal | Fluorinated Polyimide | Enhanced solubility, low dielectric constant, high thermal stability |

Synthesis of Benzimidazoles

The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a classical and efficient method for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant importance in medicinal chemistry. This compound, as a substituted o-phenylenediamine, can be utilized to synthesize 5-fluorobenzimidazole derivatives.

The synthesis typically involves the condensation of the diamine with an aldehyde in the presence of an oxidizing agent or with a carboxylic acid under acidic conditions and heat. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and aromatization to yield the benzimidazole ring system. The fluorine substituent at the 5-position of the resulting benzimidazole can significantly influence its biological activity. For instance, a series of 4-((5-fluoro-6-(substituted)-1H-benzo[d]imidazol-2-ylthio)methyl)benzoic acids were synthesized and showed notable anti-inflammatory activity. nih.gov

Table 2: Synthesis of 5-Fluorobenzimidazole Analogues

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Application |

|---|---|---|---|---|

| This compound | Substituted Benzaldehydes | Oxidizing agent (e.g., NaHSO3) | 2-Aryl-5-fluorobenzimidazoles | Pharmaceutical intermediates |

Synthesis of Azo Dyes

Azo dyes, characterized by the presence of the -N=N- functional group, represent a large and important class of synthetic colorants. This compound can be used as a precursor to synthesize fluorinated azo dyes. The synthesis involves a two-step process: diazotization followed by an azo coupling reaction.

In the first step, one of the amino groups of this compound is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative (e.g., β-naphthol). kashanu.ac.irresearchgate.netgoogle.combiotechjournal.in The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component to form the stable azo compound. The fluorine atom in the dye structure can influence its color, lightfastness, and other properties.

Table 3: Synthesis of Azo Dyes from this compound

| Diazonium Salt Precursor | Coupling Component | Reaction Conditions | Azo Dye Product | Color |

|---|---|---|---|---|

| 4-Fluoro-3-aminobenzenediazonium chloride | β-Naphthol | Alkaline medium, 0-5 °C | 1-((4-Fluoro-3-aminophenyl)diazenyl)naphthalen-2-ol | Orange-Red |

Acylation and Sulfonylation

Acylation and sulfonylation are fundamental derivatization strategies that involve the reaction of the amino groups of this compound with acylating and sulfonylating agents, respectively. These reactions lead to the formation of amides and sulfonamides, which are important intermediates in organic synthesis and can also be final products with specific applications.

Acylation is typically carried out using acid chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. frontiersin.org Depending on the stoichiometry of the acylating agent, either mono- or di-acylated products can be obtained. The resulting N-acyl derivatives can serve as precursors for more complex molecules or exhibit biological activity themselves.

Sulfonylation involves the reaction of the diamine with a sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base. researchgate.net This reaction yields sulfonamides, which are a key structural motif in many pharmaceutical drugs. The selective mono- or di-sulfonylation of this compound can be controlled by adjusting the reaction conditions.

Table 4: General Acylation and Sulfonylation of this compound

| Reagent | Reaction Type | Product Class | Potential Applications |

|---|---|---|---|

| Benzoyl chloride | Acylation | N,N'-(4-Fluorobenzene-1,3-diyl)dibenzamide | Polymer precursor, organic intermediate |

| Acetic anhydride | Acylation | N,N'-(4-Fluorobenzene-1,3-diyl)diacetamide | Pharmaceutical intermediate |

Applications in Advanced Materials Science Research

Polymer Chemistry and Specialty Polymer Synthesis

4-Fluorobenzene-1,3-diamine serves as a valuable building block in polymer chemistry for the creation of specialty polymers with enhanced performance characteristics. The incorporation of the fluorine atom into the polymer backbone can significantly influence the material's properties.

Development of High-Performance Materials

The synthesis of high-performance polymers, such as polyimides and aramids, often utilizes fluorinated diamines like this compound. The presence of the C-F bond, known for its high bond energy, contributes to the exceptional thermal stability and chemical resistance of these polymers. This makes them suitable for applications in demanding environments, including the aerospace, electronics, and automotive industries.

The introduction of fluorine-containing monomers can also disrupt the close packing of polymer chains, leading to materials with improved solubility and processability without compromising their high-temperature performance. This is a significant advantage in the fabrication of complex components and thin films.

Engineering Materials for Specific Properties (e.g., Thermal Conductivity, Chemical Resistance)

The fluorine atom in this compound plays a crucial role in engineering materials with specific, tailored properties. For instance, the high electronegativity of fluorine can alter the electronic characteristics of the polymer, influencing properties like dielectric constant and dissipation factor. This is particularly important for materials used in microelectronics and high-frequency communication systems.

Furthermore, the incorporation of fluorine can enhance the chemical resistance of polymers, making them less susceptible to degradation by solvents, acids, and bases. This improved durability is critical for applications where materials are exposed to harsh chemical environments. Research into fluorinated polymers has shown that they exhibit low surface energy, which can translate to properties such as hydrophobicity and anti-fouling characteristics.

Below is a table summarizing the potential impact of incorporating this compound on polymer properties:

| Property | Effect of Fluorine Incorporation | Rationale |

| Thermal Stability | Increased | High C-F bond energy |

| Chemical Resistance | Enhanced | Inertness of the C-F bond |

| Solubility | Improved | Disruption of polymer chain packing |

| Dielectric Constant | Lowered | High electronegativity of fluorine |

| Optical Transparency | Potentially Increased | Reduced intermolecular charge transfer |

Role in Functional Materials Development

Beyond structural applications, this compound is instrumental in the development of functional materials. These are materials designed to possess specific properties that allow them to perform a particular function, often related to their electronic, optical, or responsive behaviors.

The presence of both amine and fluoro functional groups on the same molecule makes this compound a versatile precursor for a range of functional polymers. For example, polymers derived from this monomer can be designed to have specific gas permeability and selectivity, making them suitable for membrane-based separation technologies.

Precursor for Advanced Electronic Materials and OLED Intermediates

The field of advanced electronics, particularly organic light-emitting diodes (OLEDs), represents a significant area of application for materials derived from fluorinated diamines. While direct studies on this compound are emerging, research on its isomers, such as 3-fluorobenzene-1,2-diamine, provides strong evidence of its potential in this domain.

Fluorinated aromatic compounds are used in the synthesis of thermally activated delayed fluorescence (TADF) emitters, which are crucial components in high-efficiency OLEDs. The fluorine substitution can influence the electronic energy levels of the molecules, which is a key factor in tuning the color and efficiency of the emitted light. For instance, a study on fluorinated dibenzo[a,c]-phenazine-based TADF emitters utilized a fluorinated diamine precursor to synthesize molecules that exhibited emissions from green to deep-red. scispace.com

The use of such precursors allows for the fine-tuning of the optoelectronic properties of the final materials. This is critical for developing next-generation displays and lighting technologies with improved color purity, efficiency, and operational stability.

Applications in Medicinal Chemistry and Drug Discovery Research

Utilization as a Synthetic Intermediate in Pharmaceutical Development

4-Fluorobenzene-1,3-diamine serves as a crucial starting material or intermediate in the synthesis of several important pharmaceutical compounds, particularly in the realm of oncology. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, including metabolic stability, binding affinity, and membrane permeability.

One of the most notable applications of a closely related precursor, 2-fluoro-4-iodoaniline, which can be synthesized from precursors related to this compound, is in the production of the MEK inhibitor Trametinib . Trametinib is an orally bioavailable mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2 inhibitor used in the treatment of various cancers with BRAF mutations, such as melanoma and non-small cell lung cancer nih.govnih.gov. The synthesis of Trametinib involves the preparation of a key intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea google.comgoogle.com. This intermediate is then elaborated through a series of reactions to construct the final pyridopyrimidine structure of Trametinib google.com. The 2-fluoroanilino moiety is a critical component of the drug, contributing to its high potency as an allosteric inhibitor of the MEK1/2 enzymes nih.gov.

While direct synthesis routes starting from this compound for currently marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in numerous patented compounds with potential therapeutic value. The diamino functionality allows for the construction of various heterocyclic systems, which are prevalent in many classes of drugs. The fluorine substitution provides a strategic point for modifying electronic properties and metabolic stability, making it an attractive building block for medicinal chemists.

Contribution to Drug Discovery Processes

The unique structural features of this compound make it a valuable tool in various stages of the drug discovery process, from hit identification to lead optimization.

Scaffold for Bioactive Compounds: The 1,3-diaminobenzene core of this compound can serve as a versatile scaffold for the synthesis of diverse compound libraries researchgate.netmdpi.com. The two amino groups provide convenient handles for combinatorial derivatization, allowing for the rapid generation of a multitude of analogues with varying substituents. This approach is instrumental in exploring the structure-activity relationship (SAR) of a particular compound series and identifying derivatives with improved potency and selectivity rsc.org. The fluorine atom in the scaffold can introduce favorable properties such as enhanced binding to the target protein and improved metabolic stability rsc.orgresearchgate.net.

Fragment-Based Drug Discovery (FBDD): Fluorinated fragments are of particular interest in FBDD due to the sensitivity of 19F NMR spectroscopy, which can be a powerful tool for detecting weak binding interactions between a fragment and its target protein nih.govmdpi.com. This compound, being a relatively small molecule, fits the criteria for a fragment. Its use in fragment screening libraries can lead to the identification of novel starting points for the development of potent and selective inhibitors for various therapeutic targets dtu.dk. The fluorine atom acts as a sensitive probe for monitoring binding events and can provide valuable information about the local environment of the binding pocket nih.gov.

The following table summarizes the key contributions of this compound in drug discovery processes:

| Drug Discovery Process | Contribution of this compound |

| Scaffold Hopping | Provides a fluorinated aromatic core for designing new classes of bioactive molecules. |

| Combinatorial Chemistry | The two amino groups allow for the generation of large and diverse chemical libraries. |

| Fragment-Based Screening | Can be used as a fluorinated fragment to identify initial hits against therapeutic targets using techniques like 19F NMR. |

| Lead Optimization | The fluorine atom can be strategically used to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. |

Investigations into Interactions with Biological Systems and Molecular Targets

Derivatives synthesized from this compound have been investigated for their interactions with various biological targets, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

The 2-fluoroanilino moiety, which can be derived from this compound, is a key pharmacophore in a number of kinase inhibitors. For instance, in Trametinib, this group is essential for its allosteric inhibition of MEK1/2 nih.gov. Molecular docking studies of various kinase inhibitors have shown that the fluorine atom can form favorable interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the active site of the kinase, thereby contributing to the binding affinity and selectivity of the inhibitor nih.govresearchgate.net.

Furthermore, the diamino functionality of this compound allows for its incorporation into larger, more complex molecules designed to target specific protein-protein interactions or other challenging biological targets. The ability to systematically modify the substituents on the amino groups enables the exploration of the chemical space around a target's binding site, leading to the identification of compounds with optimized interactions.

The table below provides examples of biological targets that have been investigated with compounds containing structural motifs related to this compound:

| Biological Target | Class of Compound | Therapeutic Area |

| MEK1/2 Kinases | Pyridopyrimidine derivatives | Cancer |

| c-Jun N-terminal kinases (JNK) | Diaminopyrimidine derivatives | Inflammatory diseases, Cancer |

| Abl Tyrosine Kinase | Thiadiazole derivatives | Cancer (Leukemia) |

| Dihydrofolate Reductase (DHFR) | Pteridine derivatives | Cancer, Infectious diseases |

Research on the Modulation of Biochemical Pathways

Given that many derivatives of this compound are designed as kinase inhibitors, their primary mechanism of action involves the modulation of key signaling pathways that are critical for cell growth, proliferation, and survival.

MAPK/ERK Pathway: As exemplified by Trametinib, compounds containing the 2-fluoroanilino substructure can effectively inhibit the MAPK/ERK signaling pathway nih.gov. This pathway is frequently hyperactivated in various cancers due to mutations in upstream proteins like BRAF or RAS. By inhibiting MEK1/2, these compounds can block the downstream signaling cascade, leading to the suppression of tumor growth and induction of apoptosis nih.gov.

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is another critical signaling cascade that is often dysregulated in cancer. There is significant research interest in developing dual inhibitors that can target both the MAPK/ERK and PI3K/Akt/mTOR pathways, as this could lead to more effective and durable anti-cancer responses nih.govresearchgate.net. The versatile scaffold of this compound provides a platform for the design and synthesis of such multi-targeted agents.

The following table summarizes the biochemical pathways that can be modulated by derivatives of this compound and the potential therapeutic implications:

| Biochemical Pathway | Key Proteins Targeted | Potential Therapeutic Effect |

| MAPK/ERK Pathway | MEK1, MEK2 | Inhibition of cancer cell proliferation and survival. |

| PI3K/Akt/mTOR Pathway | PI3K, Akt, mTOR | Induction of apoptosis and suppression of tumor growth. |

| JAK/STAT Pathway | JAK kinases | Modulation of immune responses and inhibition of cancer cell signaling. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. DFT calculations allow for the prediction of a wide array of molecular properties with a high degree of accuracy. nih.gov For 4-Fluorobenzene-1,3-diamine, DFT methods are employed to determine its optimized geometry, electronic properties, and vibrational frequencies.

Commonly used functionals, such as B3LYP, are often paired with basis sets like 6-311++G to achieve a balance between computational cost and accuracy. scielo.org.za Key parameters derived from DFT calculations for this molecule include:

Optimized Molecular Structure: Bond lengths, bond angles, and dihedral angles are calculated to find the lowest energy conformation.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Spectroscopic Properties: Theoretical predictions of NMR chemical shifts and infrared vibrational frequencies can be compared with experimental spectra to confirm the molecular structure. nih.govresearchgate.net

Table 1: Exemplary DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability. |

Note: These values are illustrative and depend on the specific functional and basis set used in the calculation.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netuowasit.edu.iq While specific docking studies on this compound are not extensively documented, its derivatives could be designed as ligands for various biological targets.

The process involves:

Preparing the 3D structures of the ligand (a derivative of this compound) and the receptor protein.

Using a docking algorithm to explore possible binding poses of the ligand within the receptor's active site.

Scoring the poses based on binding affinity (e.g., in kcal/mol) to identify the most stable interactions. uowasit.edu.iq

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov For instance, the amino groups of this compound could act as hydrogen bond donors, while the fluorinated benzene (B151609) ring could participate in hydrophobic or pi-stacking interactions.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. mdpi.com For this compound, SAR studies would involve synthesizing a series of derivatives and evaluating their effects on a specific biological target.

Key structural modifications could include:

Altering substituents on the amino groups.

Changing the position of the fluorine atom or introducing other halogen atoms. mdpi.com

Adding various functional groups to the aromatic ring.

By correlating these structural changes with changes in biological activity, researchers can build a model that predicts the activity of new, unsynthesized compounds. semanticscholar.org This process is crucial for optimizing lead compounds into potent and selective drug candidates. For example, an SAR study might reveal that adding a specific alkyl group to one of the amine functions significantly increases binding affinity to a target kinase.

Prediction of Chemical Reactivity and Regioselectivity

Computational methods are invaluable for predicting the chemical reactivity and regioselectivity of this compound in various reactions. The presence of two activating amino groups and a deactivating but ortho-, para-directing fluorine atom makes predicting reaction outcomes complex.

DFT calculations can be used to determine the most likely sites for electrophilic or nucleophilic attack. nih.gov

Fukui Functions or Molecular Electrostatic Potential (MEP) Maps: These tools help visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For 1,3-diaminobenzene derivatives, the carbon atoms at positions 2, 4, and 6 are highly activated by the amino groups, making them susceptible to electrophilic attack. mdpi.com

Activation Energy Calculations: By modeling the transition states for different reaction pathways, the activation energies can be calculated. The pathway with the lowest activation energy is the most kinetically favorable, thus predicting the regioselectivity of the reaction. nih.gov

For example, in an electrophilic aromatic substitution reaction, calculations would likely show that substitution is heavily favored at the positions ortho and para to the strongly activating amino groups, with the fluorine atom's electronic influence modulating this preference. mdpi.com

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For a relatively rigid molecule like this compound, the primary conformational flexibility lies in the orientation of the N-H bonds of the amino groups.

Intermolecular interactions are the forces that exist between molecules. For this compound, the most significant intermolecular interactions are hydrogen bonds, which can form between the amino groups (as donors) of one molecule and the amino groups or fluorine atom (as acceptors) of a neighboring molecule.

DFT can be used to model dimers or larger clusters of molecules to study these interactions. scielo.org.za Natural Bond Orbital (NBO) analysis is a technique used to investigate charge transfer and the nature of the hydrogen bonds. scielo.org.za The strength of these interactions dictates the molecule's physical properties, such as its melting point, boiling point, and crystal packing structure.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| B3LYP |

Analytical and Spectroscopic Research Methodologies

Methodologies for Structural Elucidation of 4-Fluorobenzene-1,3-diamine and its Derivatives

The precise determination of the three-dimensional arrangement of atoms within this compound and its derivatives is accomplished through a combination of spectroscopic and crystallographic techniques. These methods provide invaluable information on connectivity, stereochemistry, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic compounds in solution. For derivatives of this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy: Provides information on the number and electronic environment of hydrogen atoms. Chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule. The presence of the fluorine atom introduces characteristic carbon-fluorine coupling constants (J-coupling), which can be observed over one or more bonds. These coupling patterns are highly diagnostic for identifying the positions of fluorine substitution. For instance, the carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹Jcf), while carbons further away will show smaller two-bond (²Jcf), three-bond (³Jcf), and even four-bond (⁴Jcf) couplings.

¹⁹F NMR Spectroscopy: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and powerful tool for studying fluorinated compounds. The chemical shift of the fluorine atom provides insights into its electronic environment within the molecule.

Table 7.1.1: Representative NMR Spectroscopic Data for a Fluorinated Aromatic Derivative (Note: This is a representative example to illustrate typical data, as specific data for this compound is not readily available in the searched literature.)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.10 - 7.30 | m | - | Aromatic-H |

| ¹³C | 162.5 | d | ¹Jcf = 245 | C-F |

| ¹³C | 115.8 | d | ²Jcf = 21 | C-C-F |

| ¹⁹F | -113.2 | s | - | Ar-F |

Mass Spectrometry (MS) is another critical tool for structural elucidation, providing information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion and its fragments with high accuracy, confirming the molecular formula of newly synthesized derivatives of this compound. The fragmentation patterns observed in the mass spectrum can offer clues about the compound's structure and the relative stability of different bonds.

X-ray Crystallography offers the most definitive method for determining the solid-state structure of crystalline derivatives of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed. This provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the material's properties.

Spectroscopic Approaches for Reaction Monitoring and Product Characterization

The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions, understanding reaction mechanisms, and ensuring the formation of the desired product. Spectroscopic techniques are invaluable for in-situ reaction monitoring and for the final characterization of the reaction products.

In-situ NMR spectroscopy allows for the continuous monitoring of a chemical reaction as it occurs within an NMR tube. This technique can provide detailed kinetic data and help to identify transient intermediates that may not be observable by conventional analysis of the final reaction mixture. For reactions involving this compound, changes in the ¹H and ¹⁹F NMR spectra can be used to track the consumption of starting materials and the formation of products over time.

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique that is well-suited for reaction monitoring. The vibrational frequencies of functional groups provide a characteristic "fingerprint" of a molecule. In the synthesis of derivatives of this compound, the disappearance of the N-H stretching bands of the starting material and the appearance of new bands corresponding to the product can be monitored to follow the reaction progress.

Table 7.2.1: Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application in this compound Chemistry |

| In-situ NMR | Real-time concentration of reactants, products, and intermediates; kinetic data. | Monitoring the progress of condensation or substitution reactions by observing changes in the aromatic proton and fluorine signals. |

| FTIR Spectroscopy | Changes in functional groups. | Tracking the conversion of the primary amine groups into other functionalities, such as amides or imines. |

| Mass Spectrometry | Identification of products and byproducts. | Confirming the molecular weight of the desired product in the final reaction mixture. |

Upon completion of a reaction, a combination of spectroscopic methods is used to fully characterize the purified product. This typically includes ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm that the desired molecular structure has been obtained with a high degree of purity.

Environmental Considerations and Degradation Studies

Research into the Environmental Fate of Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are recognized for their chemical stability, which can lead to persistence in the environment. The carbon-fluorine bond is the strongest single bond in organic chemistry, making these compounds often resistant to degradation.

Research has shown that the environmental fate of fluorinated aromatic compounds is significantly influenced by the degree and position of fluorine substitution on the aromatic ring. The strong electron-withdrawing nature of fluorine can make the aromatic ring less susceptible to oxidative cleavage by microbial enzymes. However, several microorganisms have been identified that can degrade fluorinated aromatics under both aerobic and anaerobic conditions.

Under aerobic conditions, the microbial degradation of fluoroaromatics is often initiated by dioxygenase enzymes, which catalyze the hydroxylation of the aromatic ring. This can lead to the formation of fluorinated catechols, which are then subject to ring cleavage. The success of this degradation pathway can be hindered if the fluorine substituent is positioned in a way that inhibits enzymatic activity or leads to the formation of toxic "dead-end" metabolites. For instance, the metabolism of some fluorinated compounds can result in the formation of 2-fluoromuconate, a metabolite that was historically considered a dead-end product, although recent research has identified bacteria capable of its further degradation researchgate.netnih.gov.

Anaerobic degradation of fluorinated aromatic compounds has also been observed, particularly under denitrifying conditions. Some bacteria, such as certain strains of Pseudomonas, have been shown to utilize fluorobenzoates as a growth substrate, leading to the stoichiometric release of fluoride ions researchgate.netnih.gov. The mechanisms for anaerobic defluorination are still being elucidated but represent an important pathway for the removal of these compounds from anoxic environments.

The presence of amino groups on the aromatic ring, as in 4-Fluorobenzene-1,3-diamine, further complicates the environmental fate. Aromatic amines are a significant class of industrial chemicals, and their biodegradation has been studied extensively. researchgate.netnih.govnih.gov The amino groups can influence the electronic properties of the aromatic ring and can also serve as a point of initial enzymatic attack.

Investigations into Potential Environmental Degradation Mechanisms

Microbial Degradation:

Bacterial degradation of aromatic amines can occur through several mechanisms, generally involving the release of ammonia either before or after the cleavage of the aromatic ring nih.gov. Common initial steps in the aerobic degradation of aromatic amines include:

Dioxygenation: Dioxygenase enzymes can attack the aromatic ring, leading to the formation of hydroxylated intermediates.

Deamination: The removal of amino groups can occur, producing a fluorinated benzene (B151609) ring that would then be subject to degradation pathways similar to those for other fluoroaromatics.

Hydroxylation: The introduction of hydroxyl groups onto the aromatic ring can facilitate subsequent ring cleavage.

For this compound, it is plausible that a dioxygenase could hydroxylate the ring, leading to a fluorinated aminocatechol. The position of the fluorine atom and the two amino groups would be critical in determining the regioselectivity of the enzymatic attack and the subsequent metabolic fate of the intermediates.

The table below summarizes key enzymes and microbial genera involved in the degradation of related aromatic compounds, which could potentially be involved in the breakdown of this compound.

| Enzyme Class | Microbial Genera | Substrate Class | Potential Role in Degradation of this compound |

| Dioxygenases | Pseudomonas, Rhodococcus, Burkholderia | Aromatic hydrocarbons, Fluoroaromatics | Initial hydroxylation of the aromatic ring |

| Monooxygenases | Acinetobacter, Burkholderia | Aromatic amines | Hydroxylation of the aromatic ring or amino groups |

| Deaminases | Various bacteria | Aromatic amines | Removal of amino groups |

| Catechol Dioxygenases | Pseudomonas, Arthrobacter | Catechols | Cleavage of the aromatic ring of catechol intermediates |

Influence of Substituents:

The interplay between the fluorine atom and the two amino groups on the benzene ring of this compound is expected to significantly influence its biodegradability. The amino groups are activating and ortho-, para-directing, which could potentially make the ring more susceptible to electrophilic attack by oxygenases compared to a simple fluorobenzene (B45895). Conversely, the strong electron-withdrawing nature of the fluorine atom could counteract this effect to some extent. The relative positions of the substituents will ultimately govern the molecule's susceptibility to enzymatic degradation and the specific pathways that are favored.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-Fluorobenzene-1,3-diamine?

This compound is typically synthesized via catalytic fluorination or nucleophilic aromatic substitution. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .

- Catalysts : Transition metals (e.g., Pd/C) or phase-transfer catalysts improve fluorination yields .

- Temperature : Reactions often proceed at 80–120°C, balancing kinetics and decomposition risks .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures is recommended to isolate high-purity product (>98%) .

Advanced: How can solvent-solute interactions influence the reactivity of this compound in cross-coupling reactions?

The fluorinated amino groups exhibit strong hydrogen-bonding and dipole interactions with solvents, altering reaction pathways:

- Polar solvents : Enhance nucleophilicity of amino groups, favoring Schiff base formation (e.g., with aldehydes) .

- Nonpolar solvents : Promote intramolecular cyclization, as seen in the synthesis of fluorinated phenazines .

- Binary solvent systems : Mixtures like DCM/MeOH (3:1) optimize solubility and reaction rates, reducing side products .

Methodological tip : Use UV-Vis spectroscopy or NMR titration to quantify solvent effects on reaction intermediates .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regioselectivity and purity (e.g., δ ~5.2 ppm for NH₂ protons) .

- FT-IR : Identify NH₂ stretching (3300–3500 cm⁻¹) and C-F vibrations (1200–1250 cm⁻¹) .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) resolves degradation products .

- X-ray crystallography : Resolves structural ambiguities; SHELX-90 is recommended for phase annealing in large structures .

Advanced: How can computational modeling predict the electrochemical properties of this compound in battery applications?

Density Functional Theory (DFT) simulations reveal:

- Redox activity : The fluorine atom lowers the LUMO energy (-1.8 eV), enhancing electron affinity for use in organic cathodes .

- Stability : Fluorine substituents reduce HOMO-LUMO gaps (ΔE ~4.2 eV), improving charge/discharge cyclability .

Methodological protocol :

Optimize geometry using B3LYP/6-31G(d).

Calculate redox potentials via Marcus theory .

Validate with cyclic voltammetry (scan rate: 50 mV/s) in acetonitrile .

Basic: What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Waste disposal : Neutralize with dilute HCl before transferring to halogenated waste containers .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from assay variability or impurity interference:

- Triangulation : Cross-validate cytotoxicity data using MTT, ATP, and apoptosis assays .

- Purity checks : Quantify impurities via LC-MS and correlate with bioactivity outliers .

- Dose-response modeling : Use Hill equation fits to compare EC₅₀ values across studies .

Case study : A 2023 study resolved conflicting IC₅₀ values (5–20 μM) by identifying residual palladium catalysts as confounding factors .

Basic: How does the fluorine substituent affect the electronic properties of this compound compared to non-fluorinated analogs?

-

Electron-withdrawing effect : Fluorine reduces electron density on the benzene ring, decreasing pKa of NH₂ groups (ΔpKa ~1.5) .

-

Resonance stabilization : Ortho/para-directing effects enhance electrophilic substitution at the 5-position .

-

Comparative data :

Property This compound Benzene-1,3-diamine NH₂ pKa 3.8 4.5 λmax (UV-Vis) 285 nm 270 nm

Advanced: What strategies mitigate decomposition of this compound under oxidative conditions?

- Stabilizers : Add antioxidants like BHT (0.1 wt%) to inhibit radical-mediated degradation .

- pH control : Maintain pH 6–8 to prevent deprotonation-induced oxidation .

- Encapsulation : Use β-cyclodextrin to shield NH₂ groups, reducing degradation by 70% in air .

Basic: What are the applications of this compound in materials science?

- Coordination polymers : Acts as a linker for metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺, enhancing CO₂ adsorption .

- Epoxy resins : Improves thermal conductivity (0.35 W/m·K) when crosslinked with bisphenol A diglycidyl ether .

Advanced: How can machine learning optimize the design of this compound-based catalysts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.